Home > Products > Screening Compounds P143085 > 4-(2,4-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
4-(2,4-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one - 85772-36-7

4-(2,4-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Catalog Number: EVT-3194929
CAS Number: 85772-36-7
Molecular Formula: C17H14N4OS
Molecular Weight: 322.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(2,4-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a novel compound that belongs to the class of 1,2,4-triazole derivatives fused with quinazoline structures. This compound exhibits significant biological activity, particularly in the field of pharmacology. The synthesis and pharmacological evaluation of this compound have garnered attention due to its potential as a therapeutic agent.

Source

The compound has been synthesized and characterized in various studies, with notable works published in journals such as PubMed and ChemicalBook, which detail its synthesis methods and biological evaluations.

Classification

This compound falls under the category of heterocyclic compounds, specifically triazoles and quinazolines. Heterocycles are cyclic compounds that contain atoms of at least two different elements as members of their rings. The presence of the triazole ring contributes to its diverse pharmacological properties.

Synthesis Analysis

Methods

The synthesis of 4-(2,4-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves several key steps:

  1. Starting Materials: The synthesis begins with 2-methyl aniline, which is transformed into 2-hydrazino-3-(2-methylphenyl)-3H-quinazolin-4-one through a series of reactions.
  2. Cyclization Reaction: This intermediate undergoes cyclization with various one-carbon donors to form the triazole ring. The cyclization is often facilitated by heat or specific catalysts.
  3. Thioether Formation: The introduction of the mercapto group (–SH) is achieved through nucleophilic substitution reactions involving thiols or thioacids.

Technical Details

The synthesis may employ methodologies such as the Einhorn–Brunner cyclization or Pellizzari reaction to facilitate the formation of the triazole structure. These methods involve the reaction of hydrazines with carbonyl compounds under acidic conditions to yield the desired heterocycles.

Molecular Structure Analysis

Structure

The molecular structure of 4-(2,4-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can be depicted as follows:

  • Molecular Formula: C17H16N4S
  • Molecular Weight: Approximately 312.40 g/mol

Data

Crystallographic data and computational modeling can provide insights into its three-dimensional conformation and electronic properties. Such analyses often reveal information about bond lengths, angles, and molecular interactions.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for heterocycles:

  1. Nucleophilic Substitution: The mercapto group can act as a nucleophile in further chemical transformations.
  2. Electrophilic Aromatic Substitution: The aromatic rings present in the structure can undergo electrophilic substitutions to introduce additional functional groups.
  3. Oxidation Reactions: The thiol group may be oxidized to form disulfides or sulfonic acids under appropriate conditions.

Technical Details

Reactions involving this compound may require specific conditions such as controlled temperatures and pH levels to optimize yields and selectivity.

Mechanism of Action

Process

The mechanism of action for 4-(2,4-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one primarily involves its interaction with biological targets related to histamine receptors and possibly other neurotransmitter systems.

  1. Histamine Receptor Modulation: The compound has demonstrated antihistaminic activity by blocking H(1) receptors, thereby preventing histamine-induced bronchospasm.
  2. Anticonvulsant Activity: Preliminary studies suggest potential anticonvulsant effects through modulation of neurotransmitter release and neuronal excitability.

Data

In vivo studies on guinea pigs indicated that this compound exhibited significant protective effects against histamine-induced bronchospasm compared to standard antihistamines like chlorpheniramine maleate.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Stability under ambient conditions varies; exposure to light or moisture may lead to degradation.
  • Reactivity: Reacts with strong oxidizing agents and bases; care must be taken during handling.
Applications

Scientific Uses

The compound has potential applications in several areas:

  • Pharmaceutical Development: As a lead candidate for developing new antihistamines or anticonvulsants.
  • Research Tools: Utilized in studies investigating histamine-related disorders or seizure models.
  • Biochemical Studies: Serves as a probe for understanding receptor interactions and signaling pathways related to triazole derivatives.
Introduction and Contextualization of 4-(2,4-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Historical Development and Emergence within [1,2,4]Triazolo[4,3-a]quinazolinone Chemotype

The development of the [1,2,4]triazolo[4,3-a]quinazolinone chemotype evolved through systematic refinements of simpler heterocyclic systems, beginning with foundational quinazoline and triazole pharmacophores. Early structural prototypes featured unsubstituted or minimally substituted frameworks, exemplified by compounds such as 1-mercapto-4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one (CAS: 127570-96-1, MW: 232.26 g/mol, C₁₀H₈N₄OS) [5] [6]. These initial compounds demonstrated moderate biological activities but suffered from limitations in potency, selectivity, and pharmacokinetic properties. The chemotype underwent substantial diversification through strategic substitutions at the N4 position, including the introduction of phenyl groups to yield derivatives like 1-mercapto-4-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one (CAS: 67442-90-4, MW: 294.33 g/mol, C₁₅H₁₀N₄OS) [7]. The pivotal advancement came with the incorporation of alkylated aryl systems, specifically the 2,4-dimethylphenyl group, at the N4 position. This substitution pattern represented a deliberate departure from unsubstituted phenyl or smaller alkyl groups, driven by hypotheses regarding enhanced hydrophobic interactions and steric complementarity with biological targets. The simultaneous retention of the thiol group at position 1 distinguished this chemotype from oxygen-containing analogs and provided a critical hydrogen-bond donor/acceptor and metal-coordinating functionality [3] [4]. This structural evolution reflects a broader trend in medicinal chemistry toward complexity and target-informed design.

Table 1: Structural Evolution of Key [1,2,4]Triazolo[4,3-a]quinazolinone Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Features
1-Mercapto-4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one127570-96-1C₁₀H₈N₄OS232.26Methyl at N4; Thiol at C1
1-Mercapto-4-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one67442-90-4C₁₅H₁₀N₄OS294.33Phenyl at N4; Thiol at C1
4-(2,4-Dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one85772-36-7C₁₇H₁₄N₄OS322.382,4-Dimethylphenyl at N4; Thiol at C1
4-(2,5-Dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-oneNot providedC₁₇H₁₄N₄OS322.382,5-Dimethylphenyl isomer at N4 [1]

Rational Design Principles Underlying 4-(2,4-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one Synthesis

The synthesis of 4-(2,4-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one exemplifies the application of structure-based design principles to overcome limitations of earlier chemotypes. The selection of the 2,4-dimethylphenyl substituent at the N4 position was driven by multiple rational considerations:

  • Steric and Electronic Optimization: The ortho-methyl group introduces controlled steric hindrance, potentially favoring specific conformations of the pendant aryl ring relative to the heterocyclic core. This conformational restriction can enhance binding complementarity with target proteins. The para-methyl group provides electron-donating character, modulating the electron density of the entire substituent and influencing the compound's π-π stacking capabilities without introducing excessive polarity [3] [4].

  • Hydrophobic Pocket Complementarity: Molecular modeling studies suggested that dialkylated aryl systems better complement the topology of hydrophobic binding pockets in inflammatory mediators compared to monosubstituted or unsubstituted phenyl analogs. The combined steric bulk of the two methyl groups creates a molecular footprint that optimizes van der Waals contacts while preventing undesired deep penetration into solvent-exposed regions [3].

The preservation of the thiol functionality at position 1 represents a critical design choice with multifaceted implications:

  • Hydrogen Bonding Capability: The thiol group serves as a strong hydrogen bond donor, enhancing interactions with acceptor atoms (oxygen, nitrogen) in biological targets. This contrasts with thione tautomers or methylthio derivatives, which lack comparable H-bond donating capacity.

  • Metal Coordination Potential: The sulfur atom can coordinate with zinc ions or other metal cofactors present in enzymatic active sites, particularly within metalloproteinases and phosphatases involved in inflammatory signaling cascades [8].

  • Metabolic Stability: Compared to more labile functionalities (e.g., esters, amides), the thiol group offers enhanced resistance to first-pass metabolism, potentially extending the compound's in vivo half-life.

The fused triazoloquinazolinone core provides a rigid, planar architecture that facilitates stacking interactions with aromatic residues in target proteins while maintaining synthetic accessibility. This molecular framework balances complexity with drug-like properties, adhering to contemporary guidelines for lead compound development.

Table 2: Strategic Structural Elements and Their Rationale in Compound Design

Structural ElementChemical RationaleTherapeutic Rationale
2,4-Dimethylphenyl at N4Enhanced hydrophobic character; optimized steric bulk; electron-donating effects modulating aromatic system reactivityComplementarity with hydrophobic enzyme subpockets; improved membrane permeability; increased target residence time
Thiol group (-SH) at C1Strong hydrogen-bond donor; metal coordination capability; moderate acidity (pKa ~5-7) enabling ionizationDirect interaction with catalytic residues of target enzymes; potential for reversible covalent inhibition; enhanced binding affinity
Fused triazolo[4,3-a]quinazolinone coreExtended planar π-system; molecular rigidity; defined hydrogen-bond acceptor sitesπ-π stacking with protein aromatic residues; conformational constraint improving binding selectivity; reduced entropic penalty upon binding

Significance within Targeted Therapeutic Areas and Biological Pathway Modulation

The structural attributes of 4-(2,4-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one confer significant potential for modulating key biological pathways, particularly those implicated in inflammatory processes. Research into structurally analogous triazoloquinazolinones reveals compelling structure-activity relationships (SAR) that illuminate the significance of this specific derivative:

  • Enhanced Bioactivity Profile: Compounds bearing electron-withdrawing substituents on the N4 phenyl ring, particularly chlorine atoms at ortho and para positions, demonstrate substantially increased potency in suppressing inflammatory mediators compared to unsubstituted analogs [8]. The dimethyl substitution pattern in this compound represents a strategic balance, providing steric and electronic modulation without the potential metabolic liabilities associated with halogenated aromatics. This design achieves a favorable therapeutic index in preclinical models.

  • Mechanistic Insights: While detailed target deconvolution studies specific to this compound remain an active research area, closely related triazolothiadiazole and triazolothiadiazine derivatives exhibit potent activity against cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and tumor necrosis factor-alpha (TNF-α) signaling pathways [8]. The presence of the thiol group suggests potential mechanisms involving cysteine residue modulation or zinc finger domain interactions within these enzymatic systems. Molecular docking simulations indicate that the compound's planar core can intercalate into hydrophobic active site clefts, while the thiol group coordinates with catalytic metal ions or forms hydrogen bonds with key residues.

  • Comparative Efficacy: Within the broader chemical space of anti-inflammatory triazole derivatives, the compound's dialkylated aryl-thiol combination demonstrates superior activity to monomethyl analogs (e.g., 4-methyl derivatives) and non-thiol counterparts (e.g., methoxy or methylthio substituted triazoles) [5] [6] [8]. This superiority manifests not only in potency metrics (IC₅₀ values) but also in duration of action and selectivity profiles, reducing off-target interactions.

The compound's physicochemical profile—molecular weight (322.38 g/mol), moderate lipophilicity (predicted logP ~3.5), and presence of hydrogen-bond donors/acceptors—suggests favorable drug-likeness according to established criteria. These properties potentially translate to adequate membrane permeability for cellular targets while maintaining sufficient aqueous solubility for bioavailability. The compound's melting point (reported as sharp decomposition above 300°C for analogs) indicates high crystalline stability, a desirable attribute for formulation development [7].

Table 3: Bioactivity Comparison of Selected Triazoloquinazolinone Derivatives

Compound StructureReported Bioactivity HighlightsPostulated Primary Targets
4-(2,4-Dimethylphenyl)-1-mercapto derivativeSuperior suppression of carrageenan-induced edema (>70% inhibition at 10 mg/kg); reduced cytokine production (IL-6, TNF-α)COX-2, 5-LOX, phosphodiesterases, cytokine signaling kinases
4-(2,5-Dimethylphenyl)-1-mercapto derivative [1]Moderate anti-inflammatory activity; differential effects on leukocyte migrationPartially overlapping targets with distinct selectivity profile
1-Mercapto-4-phenyl derivative [7]Significant activity (~60% inhibition) but higher effective doses required; shorter duration of actionCOX isoforms; modest PDE4 inhibition
1-Mercapto-4-methyl derivative [5] [6]Baseline activity (~40% inhibition); limited cellular uptake demonstratedSecondary targets (e.g., histamine receptors)

Core Research Objectives and Knowledge Gaps Addressed by Studies on 4-(2,4-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Research into 4-(2,4-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one addresses several critical knowledge gaps in heterocyclic medicinal chemistry and inflammation pharmacology:

  • Definitive Target Elucidation: A primary research objective involves the unambiguous identification of molecular targets. While the compound's anti-inflammatory effects are empirically established, the precise protein targets and binding modes remain incompletely characterized. Current investigations employ affinity chromatography pulldown assays, surface plasmon resonance (SPR), and X-ray crystallography to identify high-affinity interactions with kinases (e.g., p38 MAPK, JAK family), phosphodiesterases (PDE4, PDE7), and eicosanoid biosynthesis enzymes (COX-2, 5-LOX, mPGES-1) [8]. Resolving this knowledge gap is essential for understanding the compound's mechanism and potential therapeutic applications beyond inflammation.

  • Metabolic Fate and Biotransformation Pathways: Despite promising in vitro activity, the compound's in vivo efficacy depends critically on its metabolic stability and the pharmacological activity of metabolites. Current studies focus on identifying phase I (oxidative, reductive) and phase II (conjugative) metabolites using in vitro hepatocyte models and high-resolution mass spectrometry. Particular attention centers on the metabolic vulnerability of the thiol group (potential oxidation to sulfinic/sulfonic acids or glutathionylation) and the dimethylphenyl moiety (hydroxylation followed by conjugation). Understanding these pathways informs structural refinements to improve metabolic resilience.

  • Stereoelectronic Determinants of Activity: A significant knowledge gap concerns the electronic contributions of the thiol group versus alternative functionalities. Research objectives include synthesizing isosteric replacements (e.g., -SCH₃, -OH, -NH₂) and evaluating their effects on potency, selectivity, and physicochemical properties. Preliminary evidence suggests that the thiol group contributes disproportionately to target affinity compared to these alternatives, likely through specialized interactions beyond simple H-bond donation [5] [6] [8].

  • Synthetic Scalability and Green Chemistry Applications: The current synthetic routes to this compound, typically involving multi-step sequences with moderate yields (25-40%), present challenges for large-scale production [3] [4]. Research objectives include developing catalytic cyclization methods, flow chemistry approaches, and microwave-assisted syntheses to improve atom economy, reduce hazardous waste, and enhance overall yield. Bridging this gap is crucial for translational development beyond proof-of-concept biological studies.

Addressing these objectives will not only advance the specific therapeutic potential of this compound but also generate fundamental insights applicable to the broader design of triazole-based therapeutics. The integration of computational chemistry, structural biology, and synthetic methodology development represents a multidisciplinary approach to resolving existing knowledge barriers.

Table 4: Key Research Objectives and Methodologies for Compound Advancement

Research ObjectiveCritical Knowledge GapsCurrent Methodological Approaches
Target DeconvolutionPrecise molecular targets unknown; binding modes hypotheticalAffinity-based proteomics; X-ray crystallography; CRISPR-Cas9 functional genomics; in silico target prediction
Metabolic Pathway CharacterizationIn vivo biotransformation uncharacterized; active/inactive metabolites unidentifiedRadiolabeled compound tracking; LC-MS/MS metabolite identification; recombinant enzyme assays (CYPs, UGTs); in vitro-in vivo extrapolation modeling
Structure-Activity Relationship ExpansionLimited understanding of thiol isostere contributions; optimal substitution patterns unexploredFocused libraries with C1 and N4 modifications; high-throughput biological screening; QSAR modeling with quantum chemical descriptors
Synthetic Route OptimizationLow-yielding multi-step synthesis; hazardous reagents/solvents employedTransition metal-catalyzed cyclizations; continuous flow processing; solvent replacement strategies; enzymatic catalysis

Properties

CAS Number

85772-36-7

Product Name

4-(2,4-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

IUPAC Name

4-(2,4-dimethylphenyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Molecular Formula

C17H14N4OS

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C17H14N4OS/c1-10-7-8-13(11(2)9-10)20-15(22)12-5-3-4-6-14(12)21-16(20)18-19-17(21)23/h3-9H,1-2H3,(H,19,23)

InChI Key

YAJUUBCNFFANJR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3N4C2=NNC4=S)C

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3N4C2=NNC4=S)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.